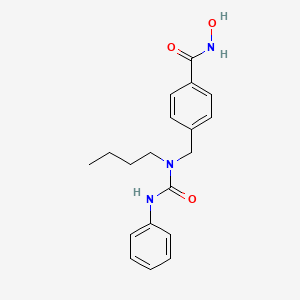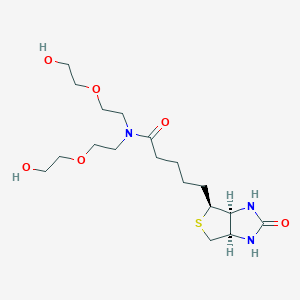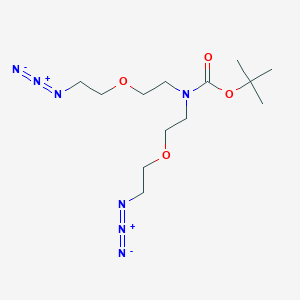
Nexturastat A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nexturastat A es un potente e inhibidor selectivo de la histona desacetilasa 6 (HDAC6). La histona desacetilasa 6 es una enzima que desempeña un papel crucial en la modulación de la expresión génica y la actividad de las proteínas mediante la eliminación de grupos acetilo de las histonas y las proteínas no histónicas. This compound ha mostrado un potencial significativo en el tratamiento del mieloma múltiple, un tipo de cáncer de sangre, induciendo la apoptosis (muerte celular programada) y superando la resistencia a los medicamentos .
Aplicaciones Científicas De Investigación
Nexturastat A tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del cáncer: this compound ha mostrado un potencial significativo en el tratamiento del mieloma múltiple al inducir la apoptosis y superar la resistencia a los medicamentos. .
Terapia epigenética: this compound se utiliza en terapia epigenética para modular la expresión génica inhibiendo la histona desacetilasa 6.
Inmunoterapia: Se ha demostrado que this compound mejora la eficacia de las terapias de bloqueo de puntos de control inmunitario, como el bloqueo inmunitario de PD-1, modulando el microentorno tumoral y mejorando las respuestas inmunitarias
Terapia basada en nanopartículas: This compound se ha incorporado a nanopartículas para terapia fototérmica y epigenética combinada, demostrando una mejor supervivencia en ratones portadores de melanoma.
Mecanismo De Acción
Nexturastat A ejerce sus efectos inhibiendo selectivamente la histona desacetilasa 6. Esta inhibición conduce a la acumulación de proteínas acetiladas, que pueden alterar la expresión génica y la actividad de las proteínas. Los objetivos moleculares y las vías involucradas incluyen:
Acetilación de histonas: La inhibición de la histona desacetilasa 6 aumenta la acetilación de las histonas, lo que lleva a cambios en la estructura de la cromatina y la expresión génica.
Acetilación de proteínas no histónicas: This compound también afecta la acetilación de proteínas no histónicas, como la α-tubulina, que puede afectar la estructura y la función celular
Modulación inmune: This compound modula la expresión de proteínas inmunorreguladoras en el microentorno tumoral, mejorando las respuestas inmunitarias y reduciendo el crecimiento tumoral.
Análisis Bioquímico
Biochemical Properties
Nexturastat A plays a crucial role in biochemical reactions by interacting with HDAC6 . It exhibits inhibitory activity against HDAC6 with an IC50 value of 5 nM . This interaction with HDAC6 leads to the modulation of the expression of a variety of immune-regulatory proteins in the tumor microenvironment, including PD-L1, PD-L2, MHC class I, B7-H4, and TRAIL-R1 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It impairs cell viability in a dose- and time-dependent manner . It also provokes a cell cycle arrest at the G1 phase in multiple myeloma cells . Furthermore, this compound promotes apoptosis of these cells via transcriptional activation of the p21 promoter . It also enhances the phenotype of antitumoral M1 macrophages while decreasing the protumoral M2 phenotype .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with HDAC6, leading to the inhibition of this enzyme . This results in the modulation of the expression of various proteins and changes in gene expression . In particular, the inhibition of HDAC6 by this compound plays a critical role in the immune checkpoint blockade by down-regulating the expression of PD-L1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to increase the level of acetyl α-tubulin levels in a dose-dependent manner . Moreover, this compound effectively inhibits cell growth, with a GI50 value of 14.3 μM .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown that the systemic administration of this compound enhances the in vivo antitumor activity of anti-CD47 blockade in melanoma by modulating macrophage and natural killer cells in the tumor microenvironment .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its interaction with HDAC6 . The inhibition of HDAC6 by this compound leads to changes in the expression of various proteins, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its interaction with HDAC6
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with HDAC6 . HDAC6 is known to have a dominant cytoplasmic localization , suggesting that this compound may also be primarily localized in the cytoplasm
Métodos De Preparación
Nexturastat A se sintetiza mediante una serie de reacciones químicas que implican la modificación estructural de los inhibidores de la histona desacetilasa de arilurea. La ruta sintética generalmente implica los siguientes pasos:
Formación del núcleo de arilurea: Este paso implica la reacción de un isocianato de arilo con una amina para formar el núcleo de arilurea.
Introducción de grupos funcionales: Se introducen varios grupos funcionales en el núcleo de arilurea mediante reacciones de sustitución para mejorar la selectividad y la potencia del compuesto.
Purificación: El producto final se purifica mediante técnicas como la cromatografía en columna y la recristalización para obtener un compuesto de alta pureza
Análisis De Reacciones Químicas
Nexturastat A experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede sufrir reacciones de oxidación en presencia de agentes oxidantes, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas, que pueden tener diferentes actividades biológicas.
Sustitución: Las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula de this compound, modificando sus propiedades y mejorando su selectividad y potencia
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Agentes halogenantes, agentes alquilantes.
Comparación Con Compuestos Similares
Nexturastat A es único en su alta selectividad para la histona desacetilasa 6 en comparación con otras histona desacetilasas. Los compuestos similares incluyen:
Ricolinostat: Otro inhibidor selectivo de la histona desacetilasa 6 con aplicaciones similares en el cáncer y la terapia epigenética.
This compound destaca por su potente actividad inhibitoria y su capacidad para superar la resistencia a los medicamentos en el mieloma múltiple .
Propiedades
IUPAC Name |
4-[[butyl(phenylcarbamoyl)amino]methyl]-N-hydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-3-13-22(19(24)20-17-7-5-4-6-8-17)14-15-9-11-16(12-10-15)18(23)21-25/h4-12,25H,2-3,13-14H2,1H3,(H,20,24)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWXMCPARMXZQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=C(C=C1)C(=O)NO)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403783-31-2 |
Source


|
| Record name | Nexturastat A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B609463.png)










![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)

